
6-Methylhepta-4,5-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylhepta-4,5-dienoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a heptadienoic acid structure with a methyl group attached to the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylhepta-4,5-dienoic acid can be achieved through several methods. One common approach involves the ozonolysis of (E)-β-ocimene, which leads to the formation of this compound as one of the products . This reaction typically requires controlled conditions, including the presence of ozone and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale ozonolysis processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylhepta-4,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The presence of double bonds allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Methylhepta-4,5-dienoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methylhepta-4,5-dienoic acid involves its interaction with various molecular targets. The presence of conjugated double bonds allows it to participate in electron transfer reactions, which can influence biological pathways. Its derivatives may act on specific enzymes or receptors, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-5-hepten-2-one: This compound shares a similar structure but differs in the position and type of functional groups.
6-Methyl-3,5-heptadien-2-one: Another related compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Methylhepta-4,5-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group
Propiedades
Número CAS |
130469-73-7 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-3-4-6-8(9)10/h3H,4,6H2,1-2H3,(H,9,10) |
Clave InChI |
DLRKSOWCYPYSNX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CCCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
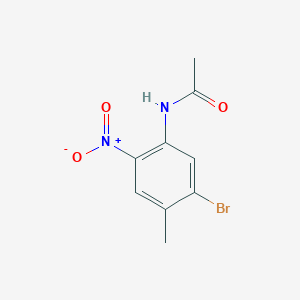
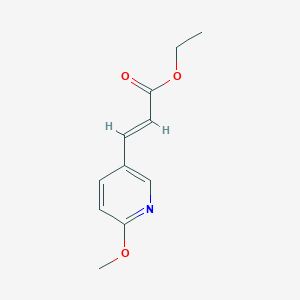
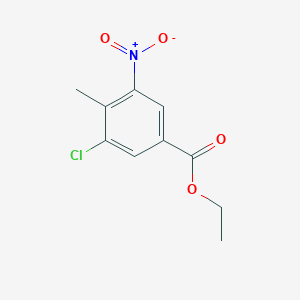
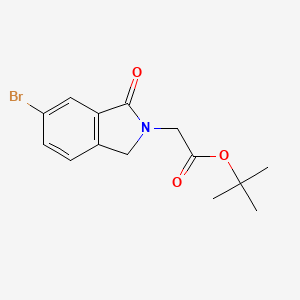
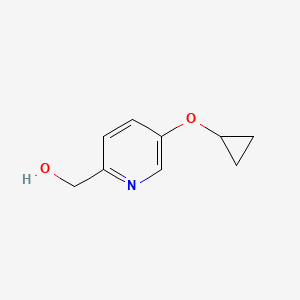
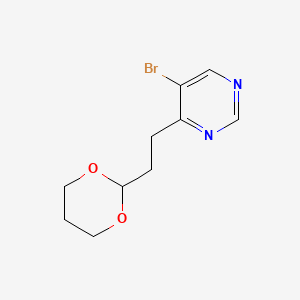

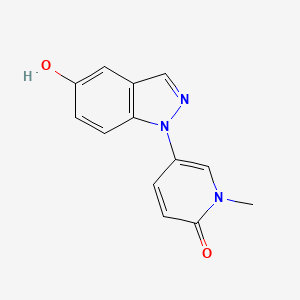


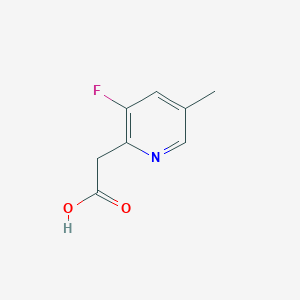

![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
